BW 484C

Description

BW 484C is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ (CAS: 405-05-0) and a molecular weight of 140.11 g/mol. It is characterized by a benzene ring substituted with fluorine, hydroxyl (-OH), and formyl (-CHO) groups. The compound exhibits moderate aqueous solubility (1.21 mg/mL) and a logP (octanol-water partition coefficient) of ~1.55, indicating balanced lipophilicity suitable for drug development .

Synthesis of this compound involves reacting brominated precursors in acetic acid at 45°C for 26 hours, yielding a 48% product . Its stability and synthetic accessibility (score: 1.0) make it a candidate for industrial-scale production.

Properties

CAS No. |

34431-70-4 |

|---|---|

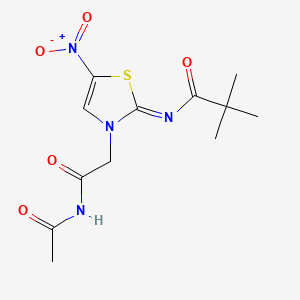

Molecular Formula |

C12H16N4O5S |

Molecular Weight |

328.35 g/mol |

IUPAC Name |

N-[3-(2-acetamido-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H16N4O5S/c1-7(17)13-8(18)5-15-6-9(16(20)21)22-11(15)14-10(19)12(2,3)4/h6H,5H2,1-4H3,(H,13,17,18) |

InChI Key |

RFVGMQXLGHBXID-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)CN1C=C(SC1=NC(=O)C(C)(C)C)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC(=O)CN1C=C(SC1=NC(=O)C(C)(C)C)[N+](=O)[O-] |

Synonyms |

2-(5-nitro-2-(pivaloylimino)-4-thiazoline-3-yl)diacetamide BW 484 C BW 484C BW-484C BW484C |

Origin of Product |

United States |

Preparation Methods

The preparation of BW 484C involves several synthetic routes and reaction conditions. One common method includes the reaction of appropriate thiazole derivatives with nitro compounds under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

In industrial production, the synthesis of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Mechanistic Insights from Analogous Compounds

While BW 484C-specific reactions are absent, analogous compounds and reaction mechanisms provide indirect clues:

-

Copper-Mediated Reactions : Copper’s role in accelerating polysulfide reactions (e.g., in Mg-S batteries) suggests that transition metals may influence this compound’s reactivity .

-

Glyoxal Chemistry : Glyoxal (GL) reacts with reduced nitrogen compounds to form chromophores via nucleophilic addition (NA) reactions, which could inform this compound’s possible interactions with nucleophiles .

-

Carbon Tetrachloride : Known for its stability and reactivity under specific conditions, CCl₄’s behavior highlights the importance of solvent choice and pH in reaction kinetics .

| Key Mechanism | Possible this compound Analogy |

|---|---|

| Polysulfide interactions | Metal-catalyzed degradation pathways |

| Glyoxal-based chromophore formation | Potential for nucleophilic addition or polymerization |

| CCl₄ solvent effects | Solubility-dependent reactivity modulation |

Challenges in Reaction Analysis

-

Data Gaps : No direct experimental or theoretical studies on this compound’s chemical reactions are available in the reviewed literature.

-

Structural Ambiguity : The molecular structure of this compound is not provided, complicating mechanistic predictions.

-

Regulatory Context : While unrelated compounds like carbon tetrachloride (CCl₄) exhibit hazardous properties , this compound’s safety profile remains uncharacterized.

Proposed Experimental Approaches

To elucidate this compound’s reactivity:

-

NMR and Mass Spectrometry : Identify reaction intermediates and products.

-

DFT Calculations : Model potential pathways (e.g., nucleophilic substitution or redox processes).

-

Kinetic Studies : Measure rate constants under varying conditions (pH, temperature).

Scientific Research Applications

BW 484C has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various diseases.

Mechanism of Action

The mechanism of action of BW 484C involves its interaction with specific molecular targets and pathways. The nitro group in this compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring in this compound also plays a crucial role in its activity by binding to specific enzymes or receptors, thereby modulating their function .

Comparison with Similar Compounds

Key Findings :

- This compound’s smaller size and fluorine substitution enhance BBB penetration compared to bulkier benzamide derivatives .

- Benzamide derivatives exhibit higher synthetic yields due to optimized protocols (e.g., DMF-mediated coupling) .

Research Implications and Limitations

- Advantages of this compound : Simplified synthesis, low toxicity alerts (PAINS = 0), and favorable pharmacokinetics .

- Limitations: Limited in vivo data and target validation compared to benzamide analogs with established clinical profiles .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₈H₇FO₂ |

| logP (XLOGP3) | 1.55 | 1.55 | 1.92 |

| TPSA (Ų) | 37.3 | 37.3 | 33.8 |

| BBB Permeability | Yes | Yes | No |

Q & A

Q. How can researchers ethically handle unpublished data contradicting published findings on this compound?

- Disclose conflicts transparently in manuscripts (e.g., "Unpublished data suggest batch-dependent variability in efficacy") .

- Submit negative results to preprint servers (e.g., bioRxiv) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.